4-(Trifluoromethoxy)phenylacetonitrile
Overview
Description
4-(Trifluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula C₉H₆F₃NO and a molecular weight of 201.15 g/mol . It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)phenylacetonitrile typically involves the reaction of 4-(Trifluoromethoxy)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: The phenyl ring can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in DMSO or DMF.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or organic solvents.
Major Products
Amides: Formed from nucleophilic substitution reactions.
Amines: Formed from the reduction of the nitrile group.
Quinones: Formed from the oxidation of the phenyl ring.
Scientific Research Applications
4-(Trifluoromethoxy)phenylacetonitrile is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Material Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)phenylacetonitrile is primarily related to its ability to undergo various chemical transformations. The trifluoromethoxy group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other chemical species. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing for diverse chemical modifications .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylacetonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Fluorophenylacetonitrile: Contains a fluorine atom instead of the trifluoromethoxy group.
4-Methoxyphenylacetonitrile: Contains a methoxy group instead of the trifluoromethoxy group.
Uniqueness
4-(Trifluoromethoxy)phenylacetonitrile is unique due to the presence of the trifluoromethoxy group, which significantly alters its electronic properties compared to similar compounds. This modification can enhance its reactivity and make it suitable for specific applications in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFCAROXYJTUQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197843 | |
Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49561-96-8 | |
Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049561968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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